![molecular formula C17H15Br2NO4 B3012372 3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid CAS No. 1990118-33-6](/img/structure/B3012372.png)
3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atoms, which are quite large, could have a significant impact on the compound’s overall shape and properties. The ether and carboxylic acid groups could also participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
As mentioned earlier, this compound could participate in a variety of chemical reactions due to its multiple functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or decarboxylation, the ether group could be cleaved under acidic conditions, and the amine group could participate in reactions such as amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid, ether, and amine groups could make this compound relatively polar and potentially soluble in polar solvents. The bromine atoms could contribute to the compound’s molecular weight and density .Scientific Research Applications
Catalytic Protodeboronation for Alkene Hydromethylation
- Significance : The hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Synthesis of Fluorinated Dibenzo[b,f]thiepin-10(11H)-ones
- Significance : These fluorinated compounds have potential pharmacological applications and are relevant in drug discovery .
Boron Reagents in Suzuki–Miyaura Coupling
- Significance : Suzuki–Miyaura coupling allows the synthesis of diverse organic molecules, including pharmaceuticals and materials .
Substrate for Synthetic Chemistry Studies
Future Directions
The future research directions for this compound could involve exploring its potential uses or biological activities. This could involve testing the compound in various biological assays or studying its reactivity under different conditions. Additionally, research could be conducted to optimize the synthesis of this compound or to develop new synthetic routes .
properties
IUPAC Name |
3-bromo-4-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br2NO4/c1-9-5-12(18)14(6-10(9)2)20-16(21)8-24-15-4-3-11(17(22)23)7-13(15)19/h3-7H,8H2,1-2H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLXSODWKHEOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)COC2=C(C=C(C=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid |
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